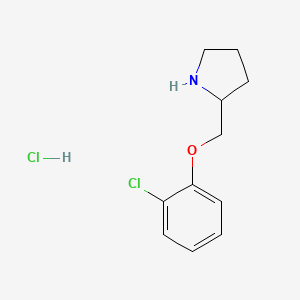

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride

Description

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine-based compound featuring a 2-chlorophenoxy moiety attached via a methyl group to the pyrrolidine nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for synthetic and pharmacological applications. Pyrrolidine derivatives are widely explored in organic synthesis and drug development due to their versatility as catalysts, intermediates, or bioactive molecules .

Properties

IUPAC Name |

2-[(2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKGFSYLLMIYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864053-92-8 | |

| Record name | Pyrrolidine, 2-[(2-chlorophenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864053-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of 2-Chloromethylpyridine Hydrochloride Intermediate

A critical intermediate in the synthesis is 2-chloromethylpyridine hydrochloride, which can be prepared through a multi-step oxidation, esterification, hydrolysis, and chlorination process:

| Step | Reaction Description | Conditions | Key Parameters | Yield/Notes |

|---|---|---|---|---|

| 1 | Oxidation of 2-methylpyridine to 2-methyl pyridine oxynitride | React 2-methylpyridine with hydrogen peroxide in acetic acid | Molar ratio 1:1-1.1:1.3-1.5; Temp 70-80 °C; Time 10-14 h | High yield, mild conditions |

| 2 | Reaction of 2-methyl pyridine oxynitride with glacial acetic acid to form 2-pyridine methyl acetate | Molar ratio oxynitride:acetic acid 1:1.5-2 | Ambient conditions | Efficient conversion |

| 3 | Hydrolysis of 2-pyridine methyl acetate to 2-pyridine methanol | Alkaline hydrolysis with NaOH or KOH (25% concentration) | Reaction time 2-3 h | High purity product |

| 4 | Chlorination of 2-pyridine methanol with thionyl chloride to yield 2-chloromethylpyridine hydrochloride | Molar ratio 1:1.1-1.3; Solvent: methanol | Controlled temperature | Target intermediate for further synthesis |

This method is noted for high yield, low cost, and suitability for industrial production.

Synthesis of the Pyrrolidine Moiety

Pyrrolidine derivatives, especially those functionalized at the 2-position, are prepared via chlorination or amination of hydroxyethyl pyrrolidine precursors:

- Example: N-methyl-2-hydroxyethyl pyrrolidine can be converted to N-methyl-2-chloroethyl pyrrolidine using sulfur oxychloride and pyridine at 110 °C over 2 hours, achieving yields around 90%.

- Amination steps involve treatment with methanolic ammonia solutions or reflux with phthalimide derivatives followed by acid hydrolysis to yield aminoethyl pyrrolidine derivatives, also with high yields (~90%).

These steps are essential for preparing the pyrrolidine nucleus that will be linked to the chlorophenoxy moiety.

Coupling to Form 2-((2-Chlorophenoxy)methyl)pyrrolidine Hydrochloride

The final coupling involves the nucleophilic substitution of the chloromethyl group on the pyrrolidine intermediate with the 2-chlorophenoxy moiety:

- The reaction typically requires an appropriate base and solvent system to facilitate nucleophilic attack.

- The hydrochloride salt is formed either by direct reaction with hydrochloric acid or by salt formation after purification.

- Solvent systems and reaction conditions must be carefully controlled to maintain clarity and purity. Techniques such as vortexing, ultrasound, or mild heating may be used to aid dissolution and reaction progress.

Solvent and Formulation Considerations

Solubility and formulation are critical in preparing stock solutions of the compound for further applications:

| Stock Solution Preparation (Example for Related Pyrrolidine Hydrochloride) | Amount of Compound | Volume of Solvent for 1 mM Solution (mL) |

|---|---|---|

| 1 mg | 4.55 mL | |

| 5 mg | 22.76 mL | |

| 10 mg | 45.52 mL |

- Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear solutions.

- The order of solvent addition and ensuring clarity before adding the next solvent is crucial for stable formulations.

Summary Table of Key Preparation Steps

| Step | Compound | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|---|

| 1 | 2-methylpyridine → 2-methyl pyridine oxynitride | H2O2, Acetic acid, 70-80 °C, 10-14 h | Oxidation product | High yield |

| 2 | 2-methyl pyridine oxynitride → 2-pyridine methyl acetate | Glacial acetic acid, RT | Ester formation | Efficient |

| 3 | 2-pyridine methyl acetate → 2-pyridine methanol | NaOH/KOH (25%), 2-3 h | Hydrolysis | High purity |

| 4 | 2-pyridine methanol → 2-chloromethylpyridine hydrochloride | Thionyl chloride, methanol | Chlorination | Target intermediate |

| 5 | Pyrrolidine hydroxyethyl → Pyrrolidine chloroethyl | Sulfur oxychloride, pyridine, 110 °C, 2 h | Chlorination | 90% yield |

| 6 | Coupling with 2-chlorophenol derivative | Base, solvent system, controlled conditions | Formation of target compound | Requires optimization |

Research Findings and Industrial Relevance

- The described synthetic routes emphasize mild reaction conditions, cost-effectiveness, and scalability.

- The use of controlled molar ratios and reaction times ensures reproducibility and high purity.

- Industrial synthesis benefits from the high yields (>85%) and the use of commercially available reagents.

- Hydrochloride salt formation improves compound stability and solubility, facilitating downstream applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies involving cellular processes and biochemical pathways.

Medicine: Investigated for potential therapeutic uses and drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituent groups, aromatic ring modifications, or stereochemistry, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Substituent Variations on the Aromatic Ring

2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine Hydrochloride (CAS 1289385-31-4)

- Structure : Features a 3,4-dichlorophenyl group linked via a methoxy methyl bridge.

- The bulkier aromatic group may reduce solubility compared to the 2-chlorophenoxy analog .

3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride (CAS 1219981-26-6)

- Structure : Substitutes chlorine with fluorine at the ortho position.

- Impact : Fluorine’s electronegativity and smaller atomic radius improve metabolic stability and bioavailability while maintaining similar electronic effects to chlorine .

2-[(3-Fluorophenyl)methyl]pyrrolidine Hydrochloride (CAS 1172515-73-9)

- Structure: Replaces the phenoxy group with a fluorophenylmethyl moiety.

Modifications to the Pyrrolidine Backbone

2-Methylpyrrolidine Hydrochloride (CAS 135324-85-5)

- Structure: Lacks the phenoxy-methyl group, featuring only a methyl substituent at the 2-position.

- Impact : Simplified structure reduces steric hindrance, making it a model for studying steric effects in iminium ion catalysis. However, the absence of aromatic groups limits its utility in π-π interactions .

(2R)-2-(Propan-2-yl)pyrrolidine Hydrochloride (CAS 860640-18-2)

Functional Group Additions

Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride (CAS 27594-60-1)

- Structure : Contains a phenylacetate ester linked to the pyrrolidine nitrogen.

- Impact : The ester group introduces hydrolytic instability but enhances lipophilicity, making it a candidate for CNS-targeting prodrugs .

2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-((2-Chlorophenoxy)methyl)pyrrolidine HCl | Not provided | C₁₁H₁₃Cl₂NO | ~262.1 (est.) | 2-Chlorophenoxy, methyl linker |

| 2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine HCl | 1289385-31-4 | C₁₃H₁₅Cl₃NO | 307.6 | 3,4-Dichlorophenyl, methoxy methyl |

| 3-((2-Fluorophenoxy)methyl)pyrrolidine HCl | 1219981-26-6 | C₁₁H₁₄ClFNO | 231.7 | 2-Fluorophenoxy, methyl linker |

| 2-Methylpyrrolidine HCl | 135324-85-5 | C₅H₁₂ClN | 121.6 | 2-Methyl |

Biological Activity

2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a synthetic compound with potential pharmacological applications. Its unique structural features, including the pyrrolidine ring and chlorophenoxy group, suggest various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C12H14ClNO. The compound's structure can be represented as follows:

Structural Features

- Pyrrolidine Ring: A five-membered ring that contributes to the compound's biological properties.

- Chlorophenoxy Group: Enhances lipophilicity and may influence receptor binding.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Key findings include:

- Antipsychotic Potential: Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly dopamine and serotonin, which are crucial in mood regulation and psychotic disorders.

- Anxiolytic Effects: There is evidence to suggest potential anxiolytic properties, making it a candidate for treating anxiety disorders.

The mechanism of action for this compound involves interaction with specific neurotransmitter receptors. It may act as a ligand for serotonin (5-HT) and dopamine (D2) receptors, modulating their activity and potentially leading to therapeutic effects in mood disorders.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key compounds and their associated activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-((2-Chloro-4-ethylphenoxy)methyl)pyrrolidine hydrochloride | Similar pyrrolidine structure with different phenoxy substitution | Potential antipsychotic effects |

| 3-(2-Ethylphenoxy)methyl)pyrrolidine hydrochloride | Lacks chlorine substitution | Different pharmacological properties |

| 3-(4-Chloro-3-ethylphenoxy)methyl)pyrrolidine hydrochloride | Variations in phenoxy group | May exhibit distinct effects on neurotransmission |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antipsychotic Activity : A study evaluated the effects of chlorophenoxy compounds on dopamine receptor binding, demonstrating significant interactions that could lead to antipsychotic effects.

- Anxiolytic Properties : Research indicated that similar pyrrolidine derivatives exhibited anxiolytic effects in animal models, suggesting a potential pathway for therapeutic use in anxiety disorders.

- Inhibition Studies : Investigations into the inhibition of lysosomal phospholipase A2 (LPLA2) by cationic amphiphilic drugs indicated that structural modifications could enhance or reduce biological activity, highlighting the importance of chemical structure in determining efficacy .

Q & A

Q. What are the standard synthetic routes for 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride, and what factors influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the pyrrolidine ring from precursors like γ-aminobutyric acid derivatives under acidic or basic conditions .

- Alkylation : Introduction of the 2-chlorophenoxymethyl group via nucleophilic substitution or coupling reactions, often using catalysts like Lewis acids to enhance regioselectivity .

- Acidification : Conversion to the hydrochloride salt using HCl gas or aqueous HCl to improve stability . Key factors affecting yield and purity include reaction temperature (optimal range: 60–80°C), solvent choice (e.g., ethanol for polar intermediates), and purification methods like recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the pyrrolidine ring, chlorophenoxy group, and methylene bridge. For example, the methylene protons typically appear as a singlet at δ 3.8–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 246.1) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and salt formation, critical for chiral variants .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Solubility : Moderately soluble in polar solvents (e.g., water, methanol) but less in non-polar solvents like hexane. Pre-formulation studies should assess pH-dependent solubility (test range: pH 2–8) .

- Stability : Hydrolytically stable at room temperature in dry conditions but degrades under prolonged exposure to light or humidity. Accelerated stability testing (40°C/75% RH for 4 weeks) is recommended to establish shelf-life .

Advanced Research Questions

Q. How does the 2-chlorophenoxy substituent influence the compound's receptor binding affinity compared to other halogenated analogs?

The 2-chlorophenoxy group enhances lipophilicity and steric bulk, increasing affinity for hydrophobic binding pockets (e.g., serotonin receptors). Comparative studies with fluoro- or bromo-substituted analogs show:

- 5-HT1A Receptor : 2-chloro derivatives exhibit 2–3x higher binding affinity (IC50: 12 nM) than 4-fluoro analogs (IC50: 28 nM) due to optimal halogen size and electron-withdrawing effects .

- DAT Inhibition : Chlorine's electronegativity reduces off-target interactions compared to bulkier substituents like bromine . Methodological approach: Radioligand displacement assays and molecular docking simulations using receptors with defined crystal structures .

Q. What strategies are employed to resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?

- Systematic SAR Studies : Synthesize analogs with controlled variations (e.g., halogen position, alkyl chain length) and test in standardized assays (e.g., cAMP inhibition for GPCR activity) .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., enantiomeric purity, assay conditions). For example, discrepancies in dopamine receptor affinity may arise from differences in cell lines (CHO vs. HEK293) .

- Computational QSAR Models : Predict activity cliffs and validate with in vitro data .

Q. What in vitro models are appropriate for assessing the enantiomer-specific effects of this compound on neurotransmitter systems?

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .

- Receptor Profiling : Screen enantiomers in transfected cell lines (e.g., 5-HT7/HEK293) using calcium flux or BRET assays to quantify signaling bias .

- Neurotransmitter Release : Employ rat cortical synaptosomes to measure dopamine/serotonin uptake inhibition, comparing (R)- and (S)-enantiomers at 1–100 μM concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.